molecular formula C27H21N3O4S B2729642 N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide CAS No. 1207058-72-7

N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide

Cat. No.: B2729642
CAS No.: 1207058-72-7
M. Wt: 483.54
InChI Key: VHJLHZYRICWIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(4-Methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a 4-methoxyphenyl group at position 4 and a 1H-pyrrol-1-yl moiety at position 2. The thiophene-2-carboxamide group is linked to a phenyl ring, which is further connected to a furan-2-carboxamide unit. The methoxy group may enhance solubility, while the pyrrole and furan rings could contribute to π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name

N-[4-[[4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-33-21-12-6-18(7-13-21)22-17-35-25(24(22)30-14-2-3-15-30)27(32)29-20-10-8-19(9-11-20)28-26(31)23-5-4-16-34-23/h2-17H,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJLHZYRICWIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core thiophene structure, followed by the introduction of the pyrrole and methoxyphenyl groups. The final step involves the formation of the amide bond with furan-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or heterocyclic rings.

Scientific Research Applications

N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

a) 4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291855-61-2)
  • Structure : Shares the thiophene-2-carboxamide core with a 4-methylphenyl group (position 4) and a pyrrol-1-yl substituent (position 3). The amide is linked to a propyl chain instead of a phenyl-furan system.
  • Key Differences :
    • Substituents : Methyl vs. methoxy on the phenyl ring (electron-donating vs. stronger electron-donating/polar group).
    • Amide Chain : Propyl group vs. extended phenyl-furan carboxamide, which may alter bioavailability and target binding .
b) Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
  • Structure : Combines thiophene with pyrazolo[3,4-d]pyrimidine and chromen-4-one moieties.
  • Key Differences: Core Heterocycles: Pyrazolo-pyrimidine and chromenone vs. pyrrole and furan in the target compound. Functional Groups: Contains ester (methoxycarbonyl) and fluoro substituents, which may influence metabolic stability compared to the target’s methoxy and carboxamide groups .

Furan-Containing Analogues

a) 5-Bromo-N-(2,2,2-trichloro-1-(3-(p-tolyl)thioureido)ethyl)furan-2-carboxamide (CAS 303061-98-5)
  • Structure : Features a furan-2-carboxamide group but lacks the thiophene-pyrrole scaffold.
b) 3,3-Difluoro-4-(furan-2-yl)-1-[(4-methoxyphenyl)methyl]azetidin-2-one (CAS 326615-15-0)
  • Structure: Contains a furan ring and 4-methoxyphenyl group but uses an azetidinone core.
  • Key Differences: Ring System: Azetidinone (4-membered lactam) vs. thiophene in the target compound. The smaller ring size may affect conformational flexibility .

Amide-Linked Derivatives

a) N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide
  • Structure : Includes imidazole and pyridine rings with a fluorophenyl group.
  • Key Differences :
    • Heterocycles : Imidazole-pyridine vs. thiophene-pyrrole-furan in the target.
    • Substituents : Fluorophenyl and methylsulfanyl groups may confer distinct electronic properties compared to the target’s methoxyphenyl and pyrrole .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thiophene-furan-pyrrole 4-Methoxyphenyl, furan-2-carboxamide Not reported Not reported
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Thiophene 4-Methylphenyl, propylamide Not reported Not reported
Methyl 4-(...)-thiophene-2-carboxylate Thiophene-pyrazolo-pyrimidine Fluoro, chromenone, methoxycarbonyl 560.2 227–230
5-Bromo-N-(...)-furan-2-carboxamide Furan Bromine, trichloroethyl-thioureido Not reported Not reported

Key Findings and Implications

  • Structural Uniqueness: The target compound combines thiophene, pyrrole, and furan rings with a 4-methoxyphenyl group, distinguishing it from analogues with single-heterocycle frameworks (e.g., azetidinone or imidazole derivatives).
  • Substituent Effects : The methoxy group may improve solubility compared to methyl or fluoro substituents in analogues . The furan carboxamide could enhance binding to aromatic residue-rich targets vs. bulkier thioureido or ester groups .
  • Synthetic Challenges : The multi-heterocyclic architecture may require advanced cross-coupling strategies, as seen in ’s use of Suzuki-Miyaura reactions for thiophene derivatization .

Biological Activity

N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Compound Overview

  • Molecular Formula : C23H20N2O2S
  • Molecular Weight : Approximately 396.48 g/mol
  • Structural Features : The compound comprises a furan ring, a thiophene moiety, an amide functional group, and methoxy and phenyl substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : It may influence pathways related to apoptosis and cell proliferation, potentially leading to anticancer effects.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
U-87 (Glioblastoma)0.85Induces apoptosis via caspase activation
MDA-MB-231 (Breast Cancer)1.81Inhibits cell proliferation
A549 (Lung Cancer)3.32Disrupts microtubule function

The compound's mechanism involves inducing G2/M phase arrest and promoting apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies suggest it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

Case Studies

  • Study on Anticancer Mechanisms :
    • A recent study evaluated the compound's effect on glioblastoma cells, revealing that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The findings suggest that the compound could be a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, indicating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can researchers optimize reaction yields?

Methodological Answer:
The synthesis involves a multi-step approach:

  • Step 1: Coupling of the thiophene core with 4-methoxyphenyl and pyrrole groups via Ullmann or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (80–120°C) .
  • Step 2: Amide bond formation between the thiophene intermediate and the furan-phenyl moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient). Final purity (>95%) is confirmed by HPLC .

Basic: Which analytical techniques are essential for structural validation?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and amide bond integrity. Aromatic protons appear as multiplet signals (δ 6.8–8.2 ppm), while the methoxy group resonates at δ ~3.8 ppm .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 568.18) and fragments corresponding to thiophene-furan cleavage .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry and crystal packing, particularly for polymorph screening .

Basic: What preliminary assays evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR or Aurora kinase) using ADP-Glo™ kits to quantify IC₅₀ values .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) over 48–72 hours .
  • Antimicrobial Screening: Broth microdilution assays against S. aureus and E. coli (MIC values) .

Advanced: How do structural modifications (e.g., methoxy vs. fluoro) affect bioactivity?

Methodological Answer:

  • Case Study: Replacing the 4-methoxyphenyl group with 4-fluorophenyl () reduces steric bulk, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2).
  • Method: Synthesize analogs via parallel combinatorial chemistry, then compare IC₅₀ values in enzyme assays. Use molecular docking (AutoDock Vina) to rationalize activity trends .
  • Data Interpretation: Methoxy groups improve solubility but may reduce membrane permeability, as shown in logP comparisons ().

Advanced: How can researchers resolve contradictions in reported activity data?

Methodological Answer:

  • Replicate Studies: Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity Verification: Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from impurities .
  • Meta-Analysis: Compare datasets across studies using tools like PRISMA, focusing on compounds with identical substituents (e.g., 4-methoxy vs. 4-chloro analogs in ).

Advanced: What computational strategies predict binding modes with targets?

Methodological Answer:

  • Docking Workflow: Prepare the protein (PDB: 1M17) in AutoDock Tools, define the active site (grid box: 60×60×60 Å), and run 100 simulations with Lamarckian GA. Validate poses using RMSD clustering .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze hydrogen bonds (e.g., between the amide group and Thr766 in EGFR) .

Advanced: How to address synthetic challenges like undesired substitutions?

Methodological Answer:

  • Side Reactions: Bromination at the thiophene C5 position may compete with amidation. Mitigate by using bulky bases (e.g., DBU) to direct regioselectivity .
  • Byproduct Removal: Employ orthogonal protecting groups (e.g., Fmoc for amines) and optimize column chromatography gradients (hexane:EtOAc from 4:1 to 1:1) .

Basic: What are optimal storage conditions for stability?

Methodological Answer:

  • Short-Term: Store at –20°C in airtight vials with desiccant (silica gel).
  • Long-Term: Lyophilize and keep under argon at –80°C. Confirm stability via monthly HPLC checks (retention time shifts indicate degradation) .

Advanced: How do advanced NMR techniques resolve structural ambiguities?

Methodological Answer:

  • 2D NMR: HSQC correlates 1H-13C signals, confirming the furan C2-carboxamide linkage. NOESY identifies spatial proximity between the pyrrole and methoxyphenyl groups .
  • Dynamic Effects: Variable-temperature NMR (25–60°C) detects rotameric equilibria in the amide bond, critical for conformational analysis .

Advanced: What in vivo models assess toxicity and pharmacokinetics?

Methodological Answer:

  • Toxicity: Acute toxicity in BALB/c mice (OECD 423) with histopathology (liver/kidney) and serum ALT/AST measurements .
  • PK Studies: Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma at 0–24 hours, quantify via LC-MS/MS, and calculate AUC, Cmax, and t₁/₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.